4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a 2-methyl-5-phenylthiophen-3-yl moiety. The compound’s structure combines steric protection from the tetramethyl groups with the electronic diversity of the thiophene-phenyl system, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and materials science .
Properties
Molecular Formula |
C17H21BO2S |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H21BO2S/c1-12-14(18-19-16(2,3)17(4,5)20-18)11-15(21-12)13-9-7-6-8-10-13/h6-11H,1-5H3 |
InChI Key |
BBZUHLBYKYQELA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-5-phenylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohols or alkanes.
Substitution: Halogenated thiophenes or alkylated thiophenes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1174298-60-2)
- Structure : Replaces the phenylthiophene group with a benzo[b]thiophene fused ring system.
- Molecular Formula : C15H19BO2S (MW: 274.19) vs. target compound’s C16H19BO2S (estimated MW: 290.2).
- Properties : The fused benzo[b]thiophene enhances π-conjugation but reduces solubility in polar solvents due to increased hydrophobicity .
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Simpler thiophen-3-yl substituent without methyl or phenyl groups.
- NMR Data : ¹H NMR (400 MHz) shows distinct aromatic protons at δ 7.30–7.50 ppm, contrasting with the target compound’s split peaks from phenyl-thiophene interactions .
Aryl-Substituted Derivatives
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 24388-23-6)
- Structure : Lacks heterocyclic components; features a plain phenyl group.
- Reactivity : Less electron-rich than the target compound, leading to slower kinetics in cross-coupling reactions with electron-deficient aryl halides .
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2121512-82-9)
- Structure: Incorporates electron-withdrawing groups (Cl, CF₃) and a methoxy donor.
Substituent Effects on Physical Properties
Reactivity in Cross-Coupling Reactions
- Thiophene-Phenyl System (Target Compound) : The electron-donating methyl and phenyl groups enhance nucleophilicity at boron, favoring coupling with aryl halides under mild conditions .
- Isopropoxy Derivatives (e.g., PinBop) : Less stable due to the alkoxy group’s susceptibility to hydrolysis, requiring anhydrous conditions .
- Difluoromethyl-Methoxy Analogs : Electron-withdrawing substituents necessitate harsher reaction conditions (e.g., higher temperatures) for effective coupling .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-5-phenylthiophen-3-yl)-1,3,2-dioxaborolane (CAS No. 459409-74-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H19BO2S
- Molecular Weight : 286.20 g/mol
- IUPAC Name : 4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, particularly in organic synthesis and medicinal chemistry. It acts as a reagent in the formation of boronic acid esters and is involved in Suzuki coupling reactions. The mechanisms can be summarized as follows:
- Borylation of Arenes : The compound facilitates the introduction of boron into aromatic compounds, which is crucial for further synthetic modifications.
- Formation of Arylboronic Esters : These esters are essential intermediates in the synthesis of biologically active molecules.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound show promise as anticancer agents. For instance:
- Study Findings : A study demonstrated that certain boron-containing compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Synthesis and Evaluation : In a specific study involving the synthesis of novel diaryl helicene derivatives using this compound as a precursor, researchers observed significant biological activity against various cancer cell lines. The derivatives exhibited enhanced cytotoxicity compared to their parent compounds .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects on cancer cells. It was found that they could modulate key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, leading to reduced cell viability and increased apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H19BO2S |
| Molecular Weight | 286.20 g/mol |
| CAS Number | 459409-74-6 |
| Purity | 95% |
| Anticancer Activity | Yes (preliminary studies) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing this dioxaborolane derivative, and what experimental conditions are critical for high yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water under reflux.
- Optimizing the molar ratio of aryl halide to boronate ester (1:1.2) to minimize side reactions.
- Employing a base (e.g., Na₂CO₃) to facilitate transmetallation.
- Reaction monitoring via TLC or HPLC ensures completion. Purification is achieved via column chromatography (silica gel, hexane/EtOAc) .
Q. How should this compound be stored to ensure stability, and what degradation products are common?
- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Common degradation products include boronic acids (via hydrolysis of the dioxaborolane ring) and oxidized thiophene derivatives. Regular NMR (¹¹B and ¹H) analysis is recommended to assess purity .
Q. What standard analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H and ¹¹B NMR : Confirm the presence of the dioxaborolane ring (¹¹B shift ~30 ppm) and thiophene protons.
- HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺).
- Melting Point : Compare observed values with literature data (e.g., 206–211°C for related analogs) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the thiophene ring influence cross-coupling efficiency?
- Methodological Answer : Substituents like methyl (electron-donating) or nitro (electron-withdrawing) groups alter reactivity:
- Methyl groups enhance steric hindrance, slowing transmetallation but improving regioselectivity.
- Nitro groups reduce electron density on the thiophene, requiring harsher conditions (e.g., higher Pd loading).
- Comparative studies using Hammett plots or kinetic monitoring (via in situ IR) can quantify these effects .
Q. What strategies mitigate stereochemical challenges in synthesizing cis-alkenyl derivatives from this boronate?
- Methodological Answer : Hydroboration-protodeboronation protocols using dicyclohexylborane (Cy₂BH) under strict inert conditions yield cis-alkenyl products. Key steps:
- Reaction at −78°C to prevent isomerization.
- Quenching with methanol to stabilize intermediates.
- Stereochemical validation via NOESY NMR or X-ray crystallography .
Q. How can conflicting reactivity data from different studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable yields in coupling reactions) often arise from:
- Catalyst impurities: Use freshly distilled Pd catalysts or pre-formed complexes (e.g., Pd₂(dba)₃).
- Solvent effects: Screen polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF).
- Oxygen sensitivity: Rigorous degassing via freeze-pump-thaw cycles improves reproducibility .
Q. What role does the dioxaborolane ring play in preventing protodeboronation during cross-coupling?
- Methodological Answer : The pinacol (tetramethyl) group stabilizes the boron center via steric protection, reducing protodeboronation. Experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
